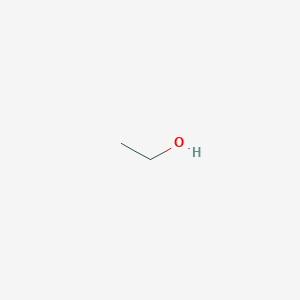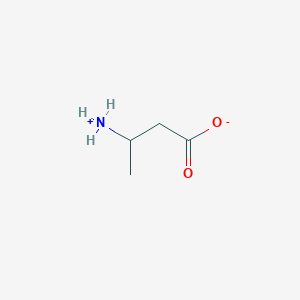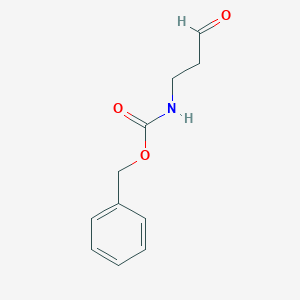
Benzyl 3-oxopropylcarbamate
Descripción general
Descripción
Benzyl 3-oxopropylcarbamate, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, is an organic compound with the molecular formula C11H13NO3. It is a derivative of carbamic acid and is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3-oxopropyl group attached to the carbonyl carbon.
Mecanismo De Acción
Target of Action
Benzyl 3-oxopropylcarbamate, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, primarily targets aldolase enzymes . Aldolases play a crucial role in glycolysis and gluconeogenesis, where they catalyze the cleavage of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate.
Mode of Action
The compound inhibits aldolase enzymes by reversibly binding to the active site, preventing the substrate from entering . The reaction mechanism involves hydrogen bonds with the phosphate group . Additionally, it is an effective dehydrogenase inhibitor, which prevents the oxidation of hydrocarbons in cells .
Pharmacokinetics
Itsmolecular weight is 207.23 g/mol , which suggests it may have good bioavailability due to its relatively small size
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert atmosphere and in a freezer under -20°C to maintain its stability Factors such as pH and temperature can also affect its efficacy.
Análisis Bioquímico
Biochemical Properties
Benzyl 3-oxopropylcarbamate is an aldolase inhibitor that has been shown to have stereoselective activity . It inhibits the enzyme by reversibly binding to the active site and preventing substrate from entering . It is also an effective dehydrogenase inhibitor, which prevents the oxidation of hydrocarbons in cells .
Cellular Effects
The compound exerts its effects on cells by inhibiting certain enzymes and preventing the release of oxygen radicals . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves hydrogen bonds with the phosphate group . It acts as an effective dehydrogenase inhibitor, preventing the oxidation of hydrocarbons in cells .
Métodos De Preparación
The preparation of Benzyl 3-oxopropylcarbamate typically involves the reaction of benzylamine with propionaldehyde under suitable reaction conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the target product . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Análisis De Reacciones Químicas
Benzyl 3-oxopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
Benzyl 3-oxopropylcarbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Benzyl 3-oxopropylcarbamate can be compared with other similar compounds, such as:
Benzyl carbamate: Lacks the 3-oxopropyl group and has different reactivity and applications.
3-[(Benzyloxycarbonyl)amino]propionic acid: Contains a carboxylic acid group instead of the aldehyde group.
N-Phenylmethoxycarbonyl-3-aminopropanal: Similar structure but with different functional groups attached to the nitrogen atom
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Propiedades
IUPAC Name |
benzyl N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMOZOQTXKMYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439249 | |
| Record name | Benzyl 3-oxopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65564-05-8 | |
| Record name | Benzyl 3-oxopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-[(Benzyloxycarbonyl)amino]propionaldehyde in modifying guanosine nucleotides?
A1: 3-[(Benzyloxycarbonyl)amino]propionaldehyde acts as a crucial reagent in the synthesis of N2-modified guanosine nucleotides. [, ] The process involves a two-step reaction:
Q2: What are the advantages of this synthetic approach for generating modified guanosine nucleotides?
A2: The research highlights several advantages of using 3-[(Benzyloxycarbonyl)amino]propionaldehyde for this modification:
- Efficiency: The reaction proceeds with moderate yield and high purity (>99.5%), making it suitable for synthesizing these modified nucleotides. [, ]
- Versatility: The method is applicable to various guanosine nucleotides, including GMP, GDP, GTP, and even N7-methyl-GDP. [, ] This broadens the scope of potential probes that can be generated.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
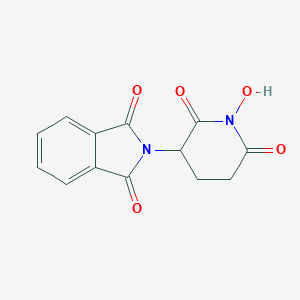

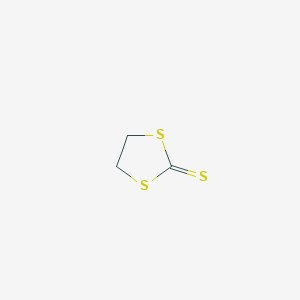

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
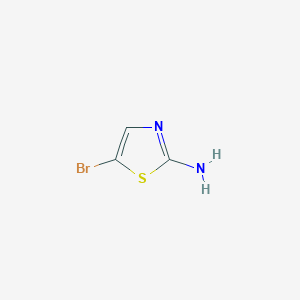
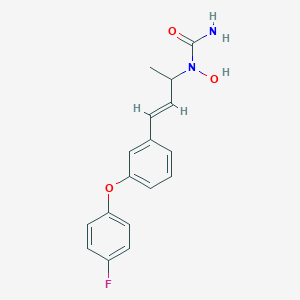

![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)
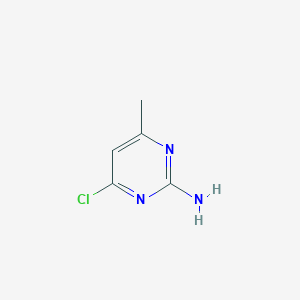
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B145688.png)

